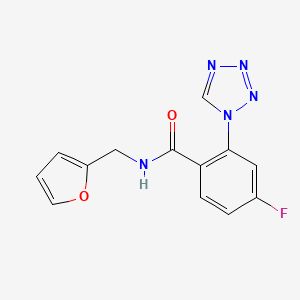
4-fluoro-N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a fluorine atom, a furan ring, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the fluorine atom, the furan ring, and the tetrazole ring. Common synthetic routes include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Furan Ring Formation: Cyclization reactions to introduce the furan ring.
Tetrazole Ring Formation: Cycloaddition reactions involving azides and nitriles to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
4-FLUORO-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of a furan ring, a tetrazole ring, and a fluorine atom in 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H10FN5O2 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H10FN5O2/c14-9-3-4-11(12(6-9)19-8-16-17-18-19)13(20)15-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,15,20) |
InChI Key |
PMOPWBVVIWWKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)
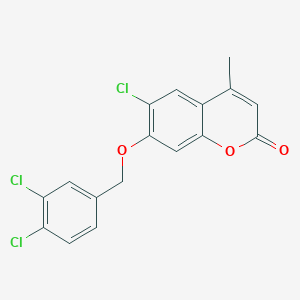
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153707.png)
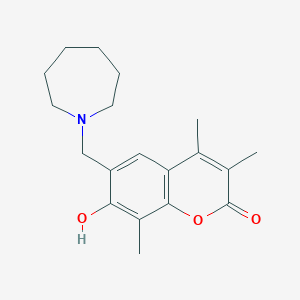
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153716.png)
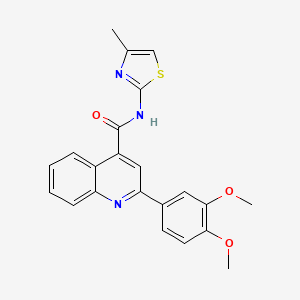
![2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153722.png)
![tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11153735.png)
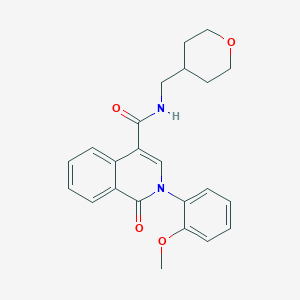
![1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide](/img/structure/B11153752.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide](/img/structure/B11153760.png)
